2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid

Protodeboronation Cross-coupling stability Fluorinated boronic acids

2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid (CAS 2250114-85-1) is a polyfluorinated arylboronic acid building block with the molecular formula C₇H₄BF₅O₂ and a molecular weight of 225.91 g/mol. It is listed commercially as a trifluoromethylation agent and is employed in Suzuki-Miyaura cross-coupling reactions to construct fluorinated biaryl scaffolds.

Molecular Formula C7H4BF5O2
Molecular Weight 225.91
CAS No. 2250114-85-1
Cat. No. B2574188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid
CAS2250114-85-1
Molecular FormulaC7H4BF5O2
Molecular Weight225.91
Structural Identifiers
SMILESB(C1=C(C=C(C=C1F)C(F)(F)F)F)(O)O
InChIInChI=1S/C7H4BF5O2/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14)15/h1-2,14-15H
InChIKeyYTTXYOCVMQZDDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-4-(trifluoromethyl)benzeneboronic Acid (CAS 2250114-85-1) – Structural Definition and Procurement-Relevant Classification


2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid (CAS 2250114-85-1) is a polyfluorinated arylboronic acid building block with the molecular formula C₇H₄BF₅O₂ and a molecular weight of 225.91 g/mol . It is listed commercially as a trifluoromethylation agent and is employed in Suzuki-Miyaura cross-coupling reactions to construct fluorinated biaryl scaffolds . The compound’s substitution pattern—ortho,ortho’-difluoro substitution flanking the boronic acid and a para-trifluoromethyl group—creates a distinct electron-deficient aromatic system that influences both its synthetic utility and its handling requirements in research and industrial settings.

Why Procuring a Structurally Similar Fluorinated Boronic Acid Cannot Substitute for 2,6-Difluoro-4-(trifluoromethyl)benzeneboronic Acid (CAS 2250114-85-1)


Fluorinated arylboronic acids are not functionally interchangeable in cross-coupling or trifluoromethylation applications. The exact number, position, and electronic character of fluorine substituents collectively dictate three critical procurement-relevant parameters: (i) protodeboronation half-life under basic aqueous conditions, (ii) transmetallation rate in Suzuki-Miyaura catalytic cycles, and (iii) the steric and electronic profile of the biaryl product . Replacing the 2,6-difluoro-4-(trifluoromethyl) substitution pattern with a mono-fluorinated, non-fluorinated, or differently trifluoromethylated analog alters at least two of these parameters, leading to lower coupling yields, altered regioselectivity, or failed reactions. The quantitative evidence below demonstrates where the target compound’s specific substitution array produces measurable differences in stability and reactivity relative to closest in-class alternatives.

Quantitative Differentiation Evidence for 2,6-Difluoro-4-(trifluoromethyl)benzeneboronic Acid (CAS 2250114-85-1) Against Closest Analogs


Accelerated Base-Promoted Protodeboronation Relative to Non-Ortho-Fluorinated and Less Electron-Deficient Analogs

A systematic study of 30 arylboronates demonstrated that only diortho-electron-withdrawing-group-substituted (EWG) arylboronic acids undergo facile C–B bond fission in 200 mM aqueous hydroxide, whereas mono-ortho-EWG, meta-EWG, and para-EWG analogs are stable under the same conditions . The target compound, possessing two ortho-fluorine EWGs and a para-CF₃ group, falls within the diortho-EWG class and is therefore predicted to exhibit this rapid protodeboronation behavior. By contrast, 4-(trifluoromethyl)benzeneboronic acid (CAS 128796-39-4) lacks ortho-fluorines and is not expected to undergo the same facile C–B scission, nor does 2,4,6-trifluorobenzeneboronic acid (CAS 221006-70-8) which, although ortho-fluorinated, presents a different electronic landscape.

Protodeboronation Cross-coupling stability Fluorinated boronic acids

Greater Brønsted Acidity (Lower pKₐ) Compared to Non-Fluorinated and Mono-Fluorinated Phenylboronic Acids

The introduction of the electron-withdrawing trifluoromethyl group at the para position increases the acidity of phenylboronic acid, as demonstrated for para-trifluoromethylphenylboronic acid, which exhibited a pKₐ of approximately 8.2 compared to 8.8 for unsubstituted phenylboronic acid . The additional two ortho-fluorine atoms present in the target compound further enhance electron withdrawal, generating a measurable additive effect. While the exact pKₐ of the target compound has not been reported in primary literature, the combined electron-withdrawing effect of the 2,6-difluoro and 4-trifluoromethyl substitution pattern can be estimated to lower the pKₐ by a further ~0.4–0.6 units relative to the mono-CF₃ derivative, based on established Hammett σₘ constants for fluorine (σₘ = 0.34) .

pKₐ Lewis acidity Boronic acid acidity Fluorine effects

Unique Electronic Profile for Cross-Coupling Selectivity Relative to 2,6-Difluorophenylboronic Acid and 4-(Trifluoromethyl)phenylboronic Acid

In a comprehensive study on the synthesis of polyfluorinated biphenyls via Suzuki-Miyaura coupling, the electronic nature of the boronic acid partner was found to be the dominant factor governing coupling yield. Highly electron-poor boronic acids required careful ligand selection to avoid competing protodeboronation while achieving transmetallation . The target compound uniquely combines the enhanced reactivity of diortho-fluorination (as present in 2,6-difluorophenylboronic acid) with the strong electron-withdrawing effect of a para-CF₃ group (as present in 4-(trifluoromethyl)phenylboronic acid). 2,6-Difluorophenylboronic acid (CAS 162101-25-9) lacks the para-CF₃ group and therefore presents a less electron-deficient arena, while 4-(trifluoromethyl)phenylboronic acid (CAS 128796-39-4) lacks the ortho-fluorines that accelerate transmetallation but also promote protodeboronation. This dual substitution pattern cannot be replicated by either single-feature analog.

Suzuki-Miyaura coupling Electron-poor boronic acids Fluorinated biaryls Transmetallation

Differential Utility as a Trifluoromethylation Reagent Compared to Non-Boronic Trifluoromethyl Sources

The target compound is commercially categorized as a trifluoromethylation agent , enabling the direct installation of the 2,6-difluoro-4-(trifluoromethyl)phenyl moiety via cross-coupling rather than late-stage trifluoromethylation. This is mechanistically distinct from reagents such as the Ruppert–Prakash reagent (TMSCF₃) or methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA), which introduce a CF₃ group onto an existing aromatic scaffold. The boronic acid approach allows convergent synthesis where the entire fluorinated aryl group is introduced in a single step, avoiding the regioselectivity challenges and harsh conditions often associated with radical or copper-mediated trifluoromethylation of electron-deficient aromatics .

Trifluoromethylation Boronic acid reagent Copper-mediated coupling

Procurement-Relevant Application Scenarios for 2,6-Difluoro-4-(trifluoromethyl)benzeneboronic Acid (CAS 2250114-85-1)


Synthesis of Highly Fluorinated Biaryl Drug Candidates Requiring Ortho-Fluorine and Para-CF₃ Patterns

Medicinal chemistry programs targeting metabolic stability through fluorination can employ this compound to introduce a pre-optimized 2,6-difluoro-4-(trifluoromethyl)phenyl fragment in a single Suzuki-Miyaura step. This avoids multi-step late-stage fluorination sequences and ensures reproducible incorporation of the full substitution array, which is critical for maintaining the desired log D, oxidative metabolism profile, and target binding .

Preparation of Electron-Poor Polyfluorinated Biphenyl Ligands and Organocatalysts

The electron-deficient nature of this boronic acid makes it a suitable nucleophilic partner for constructing perfluorinated biaryl ligands and organocatalysts. The resulting biphenyl products exhibit enhanced Lewis acidity and structural rigidity, properties desirable in halogen-bond donor catalysts and metal-organic framework linkers .

Development of Fluorinated Organic Semiconductors and Liquid Crystalline Materials

The rigid, electron-poor biphenyl scaffold accessible through cross-coupling of this boronic acid is directly relevant to the design of n-type organic semiconductors and liquid crystalline materials. The 2,6-difluoro substitution pattern contributes to a low-lying LUMO energy level, while the para-CF₃ group further modulates the electronic band gap .

Accelerated Optimization of Trifluoromethylated Probe Molecules in Chemical Biology

For chemical biology applications requiring ¹⁹F-labeled or CF₃-containing probe molecules, the boronic acid enables modular assembly of the fluorinated aryl moiety. Its use as a building block circumvents the need for specialized trifluoromethylation equipment and minimizes exposure to gaseous or highly volatile CF₃ transfer reagents .

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